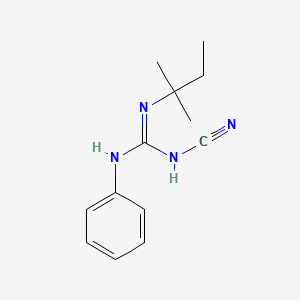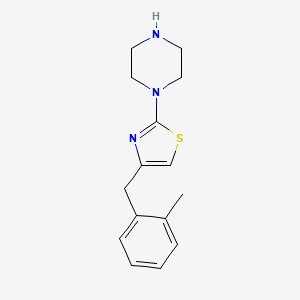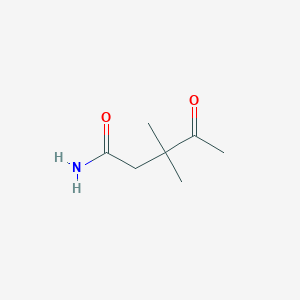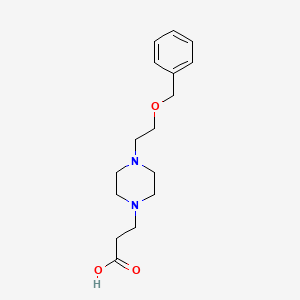
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- includes a hydroxyl group at the 4-position and a beta-naphthyl group at the 3-position, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with beta-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. The use of microwave and ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitrating agents. Reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarin derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the production of fragrances, flavorings, and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and tyrosine kinases, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target molecules contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other coumarin derivatives such as 4-hydroxycoumarin, warfarin, and dicoumarol. These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is unique due to the presence of the beta-naphthyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain biological targets. This structural feature distinguishes it from other coumarin derivatives and contributes to its distinct pharmacological profile .
Propriétés
Numéro CAS |
73791-16-9 |
|---|---|
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-hydroxy-3-naphthalen-2-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-7-3-4-8-16(15)22-19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H |
Clé InChI |
YUPFGZHXOCKLOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4OC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)


methanone](/img/structure/B14463961.png)



![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)



![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
